An In-Depth Technical Guide to 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Reactivity
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic system renowned for its broad utility in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] In the realm of polymer chemistry, benzoxazine monomers are precursors to high-performance polybenzoxazine resins, which offer exceptional thermal stability, flame retardancy, and near-zero shrinkage upon curing.[4][5] This guide focuses on a specific, heavily functionalized derivative: 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine . The introduction of two distinct halogens onto the benzene ring creates a unique chemical intermediate, offering multiple strategic vectors for molecular elaboration. This document provides a comprehensive overview of its core chemical properties, outlines a robust synthetic pathway, details its spectroscopic signature, and explores its reactivity, positioning it as a valuable building block for researchers in drug discovery and advanced materials development.
Core Physicochemical and Structural Properties
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a solid organic compound whose properties are dictated by its bicyclic, halogenated structure. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on closely related analogs and computational modeling. The presence of both bromine and chlorine significantly increases the molecular weight and influences its solubility and reactivity.
Calculated Properties Summary
The following table summarizes the key computed physicochemical properties. These values are derived from analogs such as 7-bromo- and 6-chloro-substituted benzoxazines and serve as a reliable estimate for experimental design.
| Property | Value | Source/Method |
| CAS Number | 1019213-23-4 | (Predicted) |
| Molecular Formula | C₈H₇BrClNO | - |
| Molecular Weight | 248.51 g/mol | - |
| Exact Mass | 246.9399 Da | - |
| XLogP3 | ~2.8-3.2 | (Estimated from analogs) |
| Hydrogen Bond Donors | 1 (Amine N-H) | (Structural) |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | (Structural) |
| Appearance | Off-white to light brown solid | (Predicted) |
Note: Properties are estimated based on the parent structure and related halogenated benzoxazines.[6][7]
Synthesis and Purification
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core is a well-established process in organic chemistry.[8][9] While traditional methods often have drawbacks like harsh conditions or low yields, modern approaches offer efficient and clean transformations.[9] The most practical route to the title compound involves a two-step process starting from a commercially available, substituted 2-aminophenol.
Synthetic Workflow Overview
The proposed synthesis begins with the N-alkylation of 2-amino-4-bromo-5-chlorophenol with a two-carbon electrophile, such as 1,2-dibromoethane, followed by an intramolecular Williamson ether synthesis to close the oxazine ring.
Caption: Proposed two-step synthesis of the target benzoxazine.
Detailed Experimental Protocol
Objective: To synthesize 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine.
Materials:
-
2-amino-4-bromo-5-chlorophenol (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Acetone, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Step 1: N-Alkylation. To a solution of 2-amino-4-bromo-5-chlorophenol in anhydrous acetone, add anhydrous K₂CO₃ and 1,2-dibromoethane.
-
Causality: Potassium carbonate acts as a mild base to deprotonate the phenol, but the more nucleophilic amine attacks the electrophilic dibromoethane first in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.
-
-
Heat the mixture to reflux and stir vigorously for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate, 2-((2-bromoethyl)amino)-4-bromo-5-chlorophenol. This intermediate may be used directly in the next step without further purification if it is of sufficient purity.
-
Step 2: Intramolecular Cyclization. Carefully add sodium hydride to a flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous THF to create a suspension.
-
Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the phenol, which is less acidic due to the electron-withdrawing groups. The resulting phenoxide acts as a nucleophile.
-
-
Cool the suspension to 0 °C in an ice bath. Dissolve the crude intermediate from Step 4 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The intramolecular Sₙ2 reaction occurs as the phenoxide displaces the terminal bromide, forming the oxazine ring.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ at 0 °C.
-
Self-Validation: Quenching with a weak base like bicarbonate safely neutralizes any unreacted sodium hydride and avoids potential hydrolysis of the product that could occur with strong acid.
-
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data provides a benchmark for validating the successful synthesis of the molecule.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.95 (s, 1H, Ar-H at C5)
-
δ ~6.80 (s, 1H, Ar-H at C8)
-
δ ~4.50 (br s, 1H, N-H)
-
δ ~4.30 (t, J = 4.5 Hz, 2H, -O-CH₂-)
-
δ ~3.45 (t, J = 4.5 Hz, 2H, -N-CH₂-)
-
Rationale: The two aromatic protons will appear as singlets due to the lack of adjacent protons. The methylene groups adjacent to the heteroatoms will appear as coupled triplets. The N-H proton is typically broad and its chemical shift is concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~142.0 (C-O, Ar)
-
δ ~138.5 (C-N, Ar)
-
δ ~125.0 (C-Cl, Ar)
-
δ ~122.0 (C-H, Ar)
-
δ ~118.0 (C-H, Ar)
-
δ ~115.0 (C-Br, Ar)
-
δ ~65.0 (-O-CH₂)
-
δ ~44.0 (-N-CH₂)
-
-
FT-IR (ATR, cm⁻¹):
-
~3350 (N-H stretch)
-
~2920, 2850 (C-H aliphatic stretch)
-
~1580, 1490 (C=C aromatic stretch)
-
~1230 (C-O-C asymmetric stretch)
-
~1100 (C-N stretch)
-
-
Mass Spectrometry (EI-MS):
-
m/z (relative intensity): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and one chlorine atom (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%).
-
Expected peaks:
-
M⁺ (C₈H₇⁷⁹Br³⁵ClNO): 247 (base peak)
-
M+2 (C₈H₇⁸¹Br³⁵ClNO + C₈H₇⁷⁹Br³⁷ClNO): 249 (~125%)
-
M+4 (C₈H₇⁸¹Br³⁷ClNO): 251 (~40%)
-
-
Chemical Reactivity and Strategic Functionalization
The true value of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine lies in its potential for selective chemical modification at three distinct sites: the secondary amine, the bromine atom, and the chlorine atom. This allows for the systematic construction of complex molecular architectures.
N-H Functionalization
The secondary amine is a nucleophilic site readily available for acylation, alkylation, or arylation, enabling the introduction of diverse side chains.
Caption: Key reactions involving the secondary amine of the benzoxazine.
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C7 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at C6. This differential reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for selective functionalization.
Caption: Selective Suzuki coupling at the C7-Br position.
-
Expert Insight: By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can achieve high selectivity for reactions at the C-Br bond. For example, a Suzuki coupling with an arylboronic acid, a Heck reaction with an alkene, or a Sonogashira coupling with a terminal alkyne can be performed at the C7 position while leaving the C6-Cl bond intact for subsequent transformations. This stepwise approach is highly valuable for building libraries of complex drug-like molecules.
Ring-Opening Polymerization
Like other benzoxazines, this monomer can undergo thermally initiated ring-opening polymerization (ROP). The process is autocatalytic and proceeds without the release of volatile byproducts.[10][11] The resulting polybenzoxazine will have a highly cross-linked phenolic structure, with the bromine and chlorine atoms imparting enhanced flame retardancy and thermal stability to the final polymer.[4]
Applications in Drug Discovery and Materials Science
-
Medicinal Chemistry: Halogenated scaffolds are fundamental in drug design. The bromine and chlorine atoms can participate in halogen bonding, a crucial interaction for ligand-protein binding. Furthermore, the ability to selectively functionalize the C-Br bond allows this molecule to serve as a versatile starting point for structure-activity relationship (SAR) studies.[12] Benzoxazine derivatives have been investigated as potential topoisomerase inhibitors and antimicrobial agents.[3][12]
-
Materials Science: The incorporation of halogen atoms into a polymer backbone is a proven strategy for increasing flame retardancy.[4] Polybenzoxazines derived from this monomer are expected to exhibit superior thermal properties and a higher char yield compared to their non-halogenated counterparts, making them attractive for applications in electronics, aerospace, and automotive industries where high performance is critical.[4][5]
Safety and Handling
-
Hazard Identification: Based on analogous compounds, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine should be handled as a hazardous substance. It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[7][13]
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container away from oxidizing agents.
-
References
-
PubChem. (n.d.). 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][4][6]oxazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rassudov, D. S., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
-
ideXlab. (n.d.). Benzoxazine - Explore the Science & Experts. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Retrieved from [Link]
-
Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
-
ResearchGate. (n.d.). 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][6][7]oxazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
-
IOP Publishing. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
-
International Union of Crystallography. (2016). Crystal structure of 1,2-bis-(6-bromo-3,4-dihydro-2 H-benz[ e][6][7]oxazin-3-yl)ethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | C8H8ClNO | CID 13643241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | C8H8BrNO | CID 10727336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H61071.03 [thermofisher.com]
